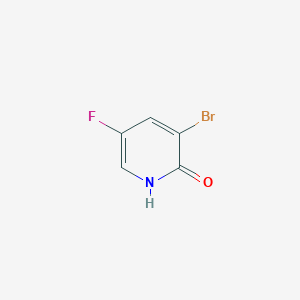

3-Bromo-5-fluoropyridin-2-OL

説明

3-Bromo-5-fluoropyridin-2-OL is a useful research compound. Its molecular formula is C5H3BrFNO and its molecular weight is 191.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Fluoropyridines, a class of compounds to which 3-bromo-5-fluoropyridin-2-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of herbicides and insecticides .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence various biochemical pathways .

Result of Action

Fluoropyridines are known for their unique physical, chemical, and biological properties, which can result in various molecular and cellular effects .

生化学分析

Biochemical Properties

3-Bromo-5-fluoropyridin-2-OL plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as adenine deaminase, which is crucial for purine metabolism . The compound’s interaction with adenine deaminase can inhibit the enzyme’s activity, leading to elevated intracellular levels of deoxyadenosine triphosphate (dATP), which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In lymphoid cells, for example, the compound’s inhibition of adenine deaminase can lead to selective depletion of CD26+ lymphocytes . This depletion can impact cell signaling pathways, gene expression, and cellular metabolism. Furthermore, this compound may influence other cellular processes, such as apoptosis and cell cycle regulation, by modulating the activity of key enzymes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of adenine deaminase is a prime example of its molecular mechanism of action . By binding to the active site of the enzyme, this compound prevents the conversion of adenosine to inosine, leading to an accumulation of adenosine and its derivatives. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects by selectively targeting specific enzymes and pathways. At higher doses, this compound can cause toxic or adverse effects, such as cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound’s interaction with adenine deaminase plays a crucial role in these pathways, affecting the levels of purine nucleotides and their derivatives . Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

生物活性

3-Bromo-5-fluoropyridin-2-OL is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrFNO and a molecular weight of approximately 194.99 g/mol. The compound features a pyridine ring with bromine and fluorine substituents, which influence its reactivity and biological interactions.

The mechanism of action for this compound is multifaceted, primarily involving interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered physiological responses in organisms.

- Receptor Modulation : It can interact with receptors, potentially modulating signaling pathways relevant to disease processes.

The presence of bromine and fluorine atoms enhances the compound's binding affinity to these targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing piperidine and pyridine rings have shown efficacy against various bacterial strains. A study reported that certain derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Linezolid | 2 | Standard |

| Novel Derivative | 0.25 | Stronger than linezolid |

Case Studies

- Hydroxylation Studies : A study utilizing whole cells of Burkholderia sp. MAK1 showed that various pyridin-2-amines were converted into hydroxylated products. The conversion rates varied, indicating that structural modifications significantly affect metabolic pathways. For example, 3-bromopyridin-2-amine was hydroxylated at the 5-position with a conversion rate of 48% .

- Anticancer Potential : Similar compounds have been explored for their anticancer properties. Compounds containing bromine and fluorine substituents have been noted for their ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.

Safety and Toxicity

While exploring the biological activities of this compound, safety assessments are crucial. Data from various studies indicate that while certain derivatives exhibit promising biological activities, their safety profiles must be thoroughly evaluated to mitigate potential toxicity risks .

科学的研究の応用

Chemical Synthesis

3-Bromo-5-fluoropyridin-2-OL serves as a vital building block in organic synthesis. Its unique reactivity facilitates the development of various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions makes it particularly valuable in synthesizing more complex molecular structures.

Table 1: Synthesis Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates targeting specific biological pathways. |

| Agrochemicals | Acts as an intermediate in the production of crop protection agents. |

| Specialty Chemicals | Employed in the manufacture of polymers and coatings due to its unique properties. |

Biological Research

In biological contexts, this compound is utilized as a precursor for synthesizing biologically active molecules. It has been investigated for its potential therapeutic applications, particularly in drug development aimed at diseases influenced by pyridine derivatives.

- Antimicrobial Activity : Research indicates that fluorinated pyridine derivatives exhibit significant antibacterial properties. For instance, derivatives based on this compound have shown promising activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Enzyme Inhibition : Laboratory studies have demonstrated that this compound can inhibit enzymes critical to various biological processes, suggesting its utility in developing drugs targeting specific metabolic pathways .

Medicinal Chemistry

The compound is explored for its therapeutic potential, particularly in oncology and infectious disease treatment. Its structural characteristics allow it to interact with specific molecular targets, enhancing the efficacy of drug candidates.

Table 2: Therapeutic Applications

| Disease Target | Mechanism of Action |

|---|---|

| Bacterial Infections | Inhibits bacterial cell wall synthesis enzymes . |

| Cancer | Selectively targets cancer cell lines while sparing normal cells . |

Industrial Applications

Beyond its role in research and medicine, this compound is employed in various industrial applications. Its chemical properties make it suitable for producing specialty chemicals and materials used in coatings and polymers.

Industrial Use Cases

- Polymer Manufacturing : The compound's reactivity allows for the synthesis of polymeric materials with enhanced properties.

- Coatings : Utilized in formulating coatings that require specific chemical resistance or durability.

特性

IUPAC Name |

3-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHUCWCSEZGVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654560 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-94-4 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。